molecular formula C20H20N6O B10958931 1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10958931
M. Wt: 360.4 g/mol
InChI Key: YRBWOLVPIHSGHK-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach uses a preformed pyrazole or pyridine as the starting material .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1,3,6-trimethyl-N-[3-(pyrazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13-10-17(18-14(2)24-25(3)19(18)22-13)20(27)23-16-7-4-6-15(11-16)12-26-9-5-8-21-26/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

YRBWOLVPIHSGHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC(=C3)CN4C=CC=N4

Origin of Product

United States

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